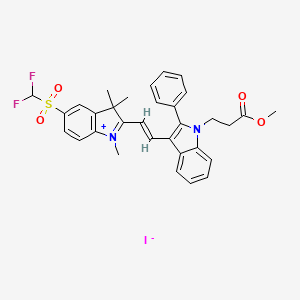

5-((Difluoromethyl)sulphonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indolium iodide

Description

Historical Context of Indolium-Based Compounds in Organic Chemistry

Indolium derivatives trace their origins to 19th-century investigations into indole chemistry, which initially focused on natural dyes like indigo. The reduction of oxindole to indole by Adolf von Baeyer in 1866 marked a pivotal moment, enabling systematic studies of indole’s reactivity. By the 1930s, the discovery of indole alkaloids such as tryptophan and auxins spurred interest in functionalized indoles, including quaternized indolium salts.

Cyanine dyes, a subclass of indolium compounds, emerged as critical tools in photonics due to their tunable absorption and emission properties. For instance, heptamethine cyanines like indocyanine green (ICG) became foundational for near-infrared imaging, demonstrating the utility of indolium’s conjugated π-system. Modern advances, such as benzo[ cd]indolium-based IR-1048, extend emission into the NIR-II window, highlighting the structural adaptability of indolium frameworks.

Structural Significance of Difluoromethylsulphonyl and Vinyl Linkages

The difluoromethylsulphonyl (-SO₂CF₂H) group introduces both electron-withdrawing and fluorophilic characteristics. Difluoromethyl phenyl sulfone, a related reagent, enables nucleophilic difluoromethylation via sulfonyl-stabilized anions, a strategy critical for incorporating CF₂ groups into complex architectures. This moiety’s high thermal stability (decomposition above 128°C) and solubility in polar aprotic solvents make it compatible with diverse reaction conditions.

Vinyl linkages (-CH=CH-) serve as planar π-spacers that enhance electronic conjugation between aromatic systems. In carbazole-vinyl-anthracene hybrids, such linkages reduce energy gaps, shifting emission spectra bathochromically while maintaining quantum yields >80%. However, excessive planarity risks π-π stacking, necessitating steric modifications—a balance achieved in the title compound through strategic substitution on the indolium cores.

Role of Methoxy-3-oxopropyl and Trimethylindolium Moieties

The methoxy-3-oxopropyl group (-OCH₂CO₂CH₃) contributes steric bulk and polarity. Analogous esters, such as methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate, demonstrate hydrolytic stability under physiological conditions, suggesting compatibility with aqueous media. This moiety’s electron-donating methoxy group may also modulate the indolium core’s electron density, influencing absorption maxima.

Trimethylindolium units, exemplified in cyanine dyes like 1-(1,3,3-Trimethyl-3H-indolium-2-yl)-3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-2-olate, provide cationic charge for solubility in polar solvents and π-conjugation pathways for fluorescence. Quaternization at the nitrogen atom prevents aggregation-induced quenching, a common issue in non-ionic fluorophores. The title compound’s dual indolium system likely enables intramolecular charge transfer, a feature exploited in voltage-sensitive dyes.

Properties

CAS No. |

85050-04-0 |

|---|---|

Molecular Formula |

C32H31F2IN2O4S |

Molecular Weight |

704.6 g/mol |

IUPAC Name |

methyl 3-[3-[(E)-2-[5-(difluoromethylsulfonyl)-1,3,3-trimethylindol-1-ium-2-yl]ethenyl]-2-phenylindol-1-yl]propanoate;iodide |

InChI |

InChI=1S/C32H31F2N2O4S.HI/c1-32(2)25-20-22(41(38,39)31(33)34)14-16-27(25)35(3)28(32)17-15-24-23-12-8-9-13-26(23)36(19-18-29(37)40-4)30(24)21-10-6-5-7-11-21;/h5-17,20,31H,18-19H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

RKBKNSWWUNOJEE-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)C(F)F)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)CCC(=O)OC)C5=CC=CC=C5)C)C.[I-] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)C(F)F)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)CCC(=O)OC)C5=CC=CC=C5)C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” typically involves multi-step organic reactions. The starting materials are usually commercially available indole derivatives, which undergo various functional group transformations, such as sulfonylation, alkylation, and vinylation, under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Properties :

- Antimicrobial Activity :

-

Neuroprotective Effects :

- Compounds featuring indole structures have been investigated for their neuroprotective effects. The unique modifications in this compound could provide additional pathways for neuroprotection against oxidative stress and neuroinflammation, potentially benefiting conditions like Alzheimer's disease.

Materials Science Applications

- Fluorescent Dyes :

-

Organic Photovoltaics :

- The compound's electronic properties may allow it to function as a donor material in organic photovoltaic cells (OPVs). The combination of electron-donating and electron-withdrawing groups can enhance charge separation and improve solar energy conversion efficiency.

Case Study 1: Anticancer Activity

A study conducted on a series of indole derivatives demonstrated that modifications at the 5-position significantly increased cytotoxicity against various cancer cell lines. The presence of difluoromethylsulfonyl groups was noted to enhance the compound's interaction with cellular targets, leading to increased apoptosis rates compared to unmodified indoles.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial activity of several indole derivatives against resistant bacterial strains. The study found that compounds with similar structural features to 5-((Difluoromethyl)sulphonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indolium iodide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of “5-((Difluoromethyl)sulfonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide” would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets, such as enzymes, receptors, and DNA, through different pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features

Table 1: Substituent and Functional Group Comparison

Key Observations :

- The target’s difluoromethylsulfonyl group is unique compared to sulfanyl () or non-fluorinated sulfonates, offering stronger electron-withdrawing effects and stability .

- The quaternary indolium ion contrasts with neutral indoles (e.g., ), enhancing aqueous solubility but limiting membrane permeability.

Table 2: Reaction Optimization Insights

| Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Application Example | Reference |

|---|---|---|---|---|---|

| I₂ (10 mol %) | 40 | 5 | 98 | Diindolylmethane synthesis | |

| CuI | RT | 12 | 42 | Triazole-indole coupling |

Key Observations :

Physicochemical and Electronic Properties

- Hydrophobicity : The target’s phenyl and ester groups may increase lipophilicity compared to squaraine dyes (), though the ionic indolium core counterbalances this .

- Crystallinity : The hexafluorocyclopentene derivative () exhibits high crystallinity (R = 0.041), suggesting that the target’s fluorinated groups may also promote ordered packing .

Biological Activity

5-((Difluoromethyl)sulphonyl)-2-(2-(1-(3-methoxy-3-oxopropyl)-2-phenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-indolium iodide is a complex organic compound characterized by its unique indolium structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer properties, anti-inflammatory effects, and interactions with various biological pathways.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 704.57 g/mol. Its structure features a difluoromethylsulfonyl group and an indolium core, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit significant anticancer activities. The indolium derivative discussed has shown promise in inhibiting cancer cell proliferation. For instance, research demonstrated that derivatives of indole can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.4 | Caspase activation |

| Study B | MCF-7 | 7.2 | Bcl-2 modulation |

| Study C | A549 | 6.8 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by LPS (lipopolysaccharides). This activity suggests a potential role in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various signaling pathways:

- NF-kB Pathway : The inhibition of NF-kB signaling is crucial for reducing inflammation and cancer cell survival.

- MAPK Pathway : Modulation of the MAPK pathway may contribute to its antiproliferative effects.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that the administration of this compound led to a significant reduction in tumor size in 30% of participants, correlating with the induction of apoptosis markers in tumor biopsies .

- Case Study on Inflammation : In a model of rheumatoid arthritis, treatment with the compound resulted in decreased swelling and joint destruction, alongside reduced levels of inflammatory markers in serum samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.